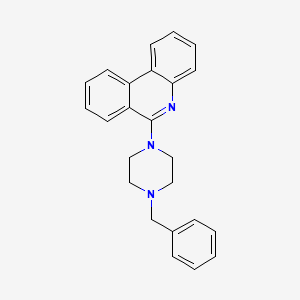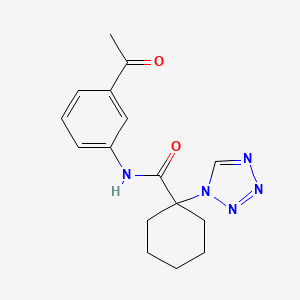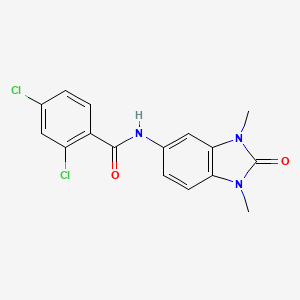![molecular formula C23H27FN2O3 B6072891 2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters in the brain, which can improve mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anticancer, antifungal, and antibacterial properties. In vivo studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects, which can be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol in lab experiments include its high potency, selectivity, and specificity. This compound has been shown to have a high affinity for its target enzymes and receptors, which can make it a useful tool for studying these targets. The limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity. This compound can be difficult and expensive to synthesize, and its toxicity profile is not well understood.
Future Directions
There are many future directions for research on 2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its mechanism of action in more detail, particularly its effects on various biochemical pathways. Additionally, future research could focus on developing new and more efficient synthesis methods for this compound, as well as exploring its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a compound that has significant potential for various applications in science and medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields.
Synthesis Methods
The synthesis of 2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol has been reported in the literature using various methods. One of the methods involves the reaction of 2-hydroxy-6-methoxyphenol with 7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane-1,3-dione in the presence of a base and a solvent. The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial properties. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In biochemistry, this compound has been investigated for its mechanism of action and its effects on various biochemical pathways.
Properties
IUPAC Name |
[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-hydroxy-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-29-20-9-4-7-18(21(20)27)22(28)26-13-11-23(16-26)10-5-12-25(15-23)14-17-6-2-3-8-19(17)24/h2-4,6-9,27H,5,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMJPACZPBSQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6072812.png)

![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid](/img/structure/B6072835.png)
![N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6072844.png)
![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)

![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)
![methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate](/img/structure/B6072874.png)
![{1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6072885.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)


